ortho-Mirabegron
CAS No.: 1684452-80-9
Cat. No.: VC0106081
Molecular Formula: C₂₁H₂₄N₄O₂S
Molecular Weight: 396.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1684452-80-9 |
|---|---|
| Molecular Formula | C₂₁H₂₄N₄O₂S |
| Molecular Weight | 396.51 |
Introduction
Chemical Profile and Structural Characteristics
Ortho-Mirabegron is chemically designated as (R)-2-(2-Aminothiazol-4-yl)-N-(2-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide (Molecular Formula: C₂₁H₂₄N₄O₂S; Molecular Weight: 396.5 g/mol) . Its structure differs from Mirabegron in the spatial arrangement of substituents, particularly the positioning of the acetamide group relative to the phenyl ring.
Key Structural Features
| Parameter | Value/Description | Source |
|---|---|---|
| CAS Registry Number | 1684452-80-9 | |
| Molecular Formula | C₂₁H₂₄N₄O₂S | |
| Chirality | Contains a chiral center | |
| Functional Groups | Aminothiazole, acetamide, phenyl rings |
The presence of a chiral center and reactive functional groups (e.g., amino and acetamide) enables its utility in asymmetric synthesis and bioconjugation studies .
High levels of ortho-Mirabegron may compromise Mirabegron’s safety and efficacy, though regulatory limits (e.g., ICH guidelines) permit trace amounts .
Applications in Experimental Research
Ortho-Mirabegron serves as a versatile tool in pharmaceutical and synthetic chemistry.
Asymmetric Synthesis and Chiral Resolution
The compound’s chiral center allows researchers to study enantiomeric excess and stereoselective reactions. For instance:
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Enantiomeric Separation: Used to develop chiral chromatographic methods for resolving isomers .
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Enzyme Inhibition Studies: The aminothiazole group mimics natural substrates, aiding in enzyme kinetics research .
Bioconjugation and Prodrug Development
The primary amine group facilitates covalent bonding with biomolecules, enabling applications such as:
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Targeted Delivery Systems: Conjugation with monoclonal antibodies or peptides for site-specific drug release .
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Peptidomimetic Design: The acetamide group mimics peptide bonds, aiding in the synthesis of peptidomimetics to study protein interactions .
Starting Material for Synthesis
Ortho-Mirabegron is used to synthesize novel compounds, including:
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Macromolecules: Polymers or hybrid molecules with enhanced bioactivity .
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Small Molecule Derivatives: Analogues with modified pharmacokinetic profiles .
Analytical Method Development
Ortho-Mirabegron’s detection and quantification are critical for ensuring Mirabegron’s quality.
Chromatographic Techniques
Forced Degradation Studies
Ortho-Mirabegron’s stability under stress conditions (e.g., acidic/basic hydrolysis, thermal exposure) informs formulation stability. For example, acid-induced hydrolysis may generate degradation products that require monitoring .
Regulatory and Quality Control Considerations
Ortho-Mirabegron’s role in regulatory filings highlights its importance in pharmaceutical development.
Use in ANDA and DMF Filing
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